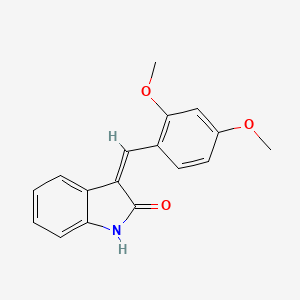
N'-(4-Nitrobenzylidene)dodecanohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N’-(4-Nitrobenzylidene)dodecanohydrazide is an organic compound with the molecular formula C19H29N3O3 It is a derivative of hydrazide, characterized by the presence of a nitrobenzylidene group attached to a dodecanohydrazide backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
N’-(4-Nitrobenzylidene)dodecanohydrazide can be synthesized through the condensation reaction between 4-nitrobenzaldehyde and dodecanohydrazide. The reaction typically involves mixing equimolar amounts of 4-nitrobenzaldehyde and dodecanohydrazide in a suitable solvent, such as ethanol or methanol. The mixture is then heated under reflux conditions for several hours to facilitate the formation of the desired product. The reaction can be represented as follows:
4-Nitrobenzaldehyde+Dodecanohydrazide→N’-(4-Nitrobenzylidene)dodecanohydrazide
Industrial Production Methods
While specific industrial production methods for N’-(4-Nitrobenzylidene)dodecanohydrazide are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent choice, and reaction time, to maximize yield and purity. Additionally, purification techniques like recrystallization or chromatography may be employed to obtain the final product.
Análisis De Reacciones Químicas
Types of Reactions
N’-(4-Nitrobenzylidene)dodecanohydrazide can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or sodium borohydride.
Substitution: The hydrazide moiety can participate in nucleophilic substitution reactions, where the hydrazide nitrogen can be replaced by other nucleophiles.
Condensation: The compound can undergo further condensation reactions with other aldehydes or ketones to form more complex structures.
Common Reagents and Conditions
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride in ethanol.
Substitution: Various nucleophiles such as alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Condensation: Aldehydes or ketones in the presence of an acid catalyst like p-toluenesulfonic acid.
Major Products Formed
Reduction: N’-(4-Aminobenzylidene)dodecanohydrazide.
Substitution: Various substituted hydrazides depending on the nucleophile used.
Condensation: More complex hydrazone derivatives.
Aplicaciones Científicas De Investigación
N’-(4-Nitrobenzylidene)dodecanohydrazide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications due to its ability to interact with biological targets.
Industry: Utilized in the development of new materials or as a precursor in the synthesis of specialty chemicals.
Mecanismo De Acción
The mechanism of action of N’-(4-Nitrobenzylidene)dodecanohydrazide is not fully understood, but it is believed to involve interactions with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that may interact with cellular components, leading to biological effects. Additionally, the hydrazide moiety can form hydrogen bonds or coordinate with metal ions, influencing its activity.
Comparación Con Compuestos Similares
N’-(4-Nitrobenzylidene)dodecanohydrazide can be compared with other similar compounds, such as:
N’-(4-Methylbenzylidene)dodecanohydrazide: Similar structure but with a methyl group instead of a nitro group, leading to different reactivity and applications.
N’-(4-Hydroxybenzylidene)dodecanohydrazide: Contains a hydroxy group, which can participate in hydrogen bonding and influence solubility and reactivity.
N’-(4-Ethoxybenzylidene)dodecanohydrazide:
The uniqueness of N’-(4-Nitrobenzylidene)dodecanohydrazide lies in its nitro group, which imparts distinct reactivity and potential for various chemical transformations and applications.
Propiedades
Número CAS |
303088-25-7 |
|---|---|
Fórmula molecular |
C19H29N3O3 |
Peso molecular |
347.5 g/mol |
Nombre IUPAC |
N-[(E)-(4-nitrophenyl)methylideneamino]dodecanamide |
InChI |
InChI=1S/C19H29N3O3/c1-2-3-4-5-6-7-8-9-10-11-19(23)21-20-16-17-12-14-18(15-13-17)22(24)25/h12-16H,2-11H2,1H3,(H,21,23)/b20-16+ |
Clave InChI |
KFMHWYATFIENNQ-CAPFRKAQSA-N |
SMILES isomérico |
CCCCCCCCCCCC(=O)N/N=C/C1=CC=C(C=C1)[N+](=O)[O-] |
SMILES canónico |
CCCCCCCCCCCC(=O)NN=CC1=CC=C(C=C1)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-({6-Phenylthieno[2,3-d]pyrimidin-4-yl}amino)propan-1-ol](/img/structure/B11979601.png)

![2-({2-Methyl-3-(2-oxiranylmethoxy)-2-[(2-oxiranylmethoxy)methyl]propoxy}methyl)oxirane](/img/structure/B11979610.png)
![methyl (2E)-2-[4-(benzyloxy)-3-methoxybenzylidene]-5-(4-methoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11979612.png)
![5-(2-bromophenyl)-4-({(E)-[2-(trifluoromethyl)phenyl]methylidene}amino)-4H-1,2,4-triazole-3-thiol](/img/structure/B11979616.png)
![6-(3-bromophenyl)-3-(4-chlorophenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine](/img/structure/B11979620.png)
![N'-[(E)-(4-ethylphenyl)methylidene]-2-({5-[(4-methylbenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)acetohydrazide](/img/structure/B11979629.png)
![(5Z)-2-[3-(2,2-dichloroethenyl)-2,2-dimethylcyclopropyl]-5-(1-heptyl-2-thioxo-1,2-dihydro-3H-indol-3-ylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B11979637.png)
![(5Z)-5-[(3-{4-[(2-chlorobenzyl)oxy]phenyl}-1-phenyl-1H-pyrazol-4-yl)methylene]-3-cyclopentyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11979642.png)
![(5Z)-3-Ethyl-5-{[3-(4-isopropoxy-3-methylphenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11979647.png)
![3-nitro-N'-{(E)-[4-oxo-2-(1-piperidinyl)-4H-pyrido[1,2-a]pyrimidin-3-yl]methylidene}benzohydrazide](/img/structure/B11979651.png)
![(2-{(E)-[({[1-(4-methylbenzyl)-1H-benzimidazol-2-yl]thio}acetyl)hydrazono]methyl}phenoxy)acetic acid](/img/structure/B11979658.png)
![Ethyl 7-(4-bromobenzoyl)-3-(4-bromophenyl)pyrrolo[1,2-c]pyrimidine-5-carboxylate](/img/structure/B11979674.png)
![2-{[4-(4-Methylphenyl)-5-phenyl-4H-1,2,4-triazol-3-YL]sulfanyl}-N'-[(E)-1-phenylethylidene]acetohydrazide](/img/structure/B11979676.png)
